molecular formula C12H11NO2 B13492727 3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde

3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde

Cat. No.: B13492727
M. Wt: 201.22 g/mol
InChI Key: LCFRUAMOQJNLHO-UHFFFAOYSA-N
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Description

3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the azabicyclohexane family, which is known for its significant potential in various fields, including drug discovery and synthetic chemistry. The presence of both a ketone and an aldehyde functional group in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde typically involves a multi-step process. One common method is the photochemical [2 + 2] cycloaddition reaction, which is used to construct the bicyclic core. This reaction involves the irradiation of a suitable diene and a dienophile under ultraviolet light to form the bicyclo[2.1.1]hexane structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and scalability. The use of photochemistry in flow reactors allows for efficient and safe production of the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylic acid.

    Reduction: 3-Hydroxy-4-phenyl-2-azabicyclo[2.1.1]hexane-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The presence of reactive functional groups, such as the ketone and aldehyde, enables the compound to form covalent bonds with nucleophilic residues in the target proteins, leading to their inactivation or alteration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde is unique due to its combination of a bicyclic core with both ketone and aldehyde functional groups. This combination provides a versatile platform for further chemical modifications and enhances its potential as a synthetic intermediate and bioactive compound .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

3-oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde

InChI

InChI=1S/C12H11NO2/c14-8-13-10-6-12(7-10,11(13)15)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2

InChI Key

LCFRUAMOQJNLHO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C(=O)N2C=O)C3=CC=CC=C3

Origin of Product

United States

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